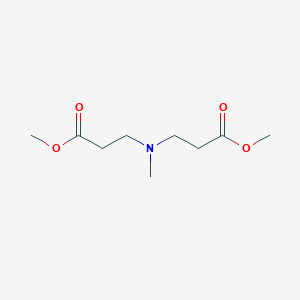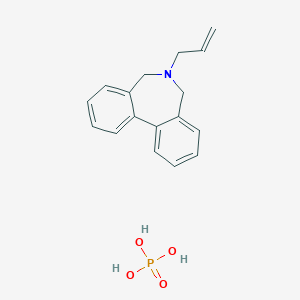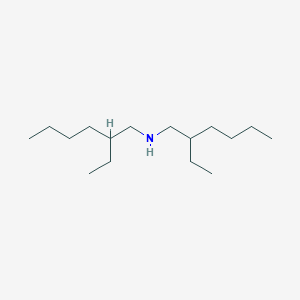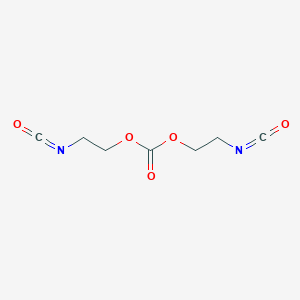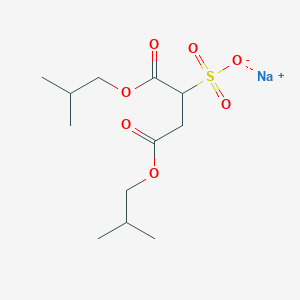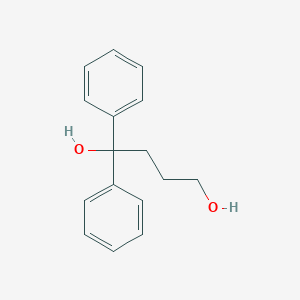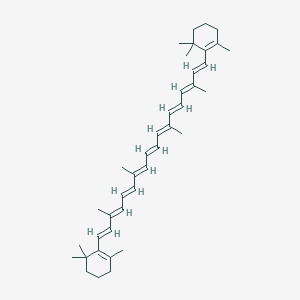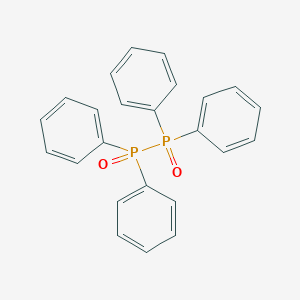
1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide, also known as TPPD, is a chemical compound that has attracted significant attention in the scientific community due to its unique properties. TPPD is a white crystalline solid that is soluble in organic solvents such as chloroform, benzene, and toluene. In
Mécanisme D'action
The mechanism of action of 1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide is not fully understood, but it is believed to involve the formation of a complex with the target enzyme or protein. The complex formation can result in the inhibition of the enzyme activity or the modulation of protein-protein interactions. 1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide has been shown to bind to the heme iron center of cytochrome P450, which is essential for its enzymatic activity. 1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide can also interact with the active site of monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Effets Biochimiques Et Physiologiques
1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide has been shown to have various biochemical and physiological effects depending on the target enzyme or protein. Inhibition of cytochrome P450 can result in the alteration of drug metabolism and the accumulation of toxic metabolites. Inhibition of monoamine oxidase can result in the modulation of neurotransmitter levels, which can affect mood and behavior. 1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide has several advantages for lab experiments such as its high stability, solubility in organic solvents, and ease of synthesis. However, 1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide can also have limitations such as its potential toxicity and the need for specialized equipment for handling and storage.
Orientations Futures
There are several future directions for the research on 1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide. One direction is the investigation of its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is the development of new synthetic methods for the preparation of 1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide derivatives with improved properties. The exploration of the mechanism of action of 1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide and its interaction with target enzymes and proteins can also provide insights into the design of new drugs and therapeutic strategies.
Méthodes De Synthèse
The synthesis of 1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide involves the reaction of triphenylphosphine with hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction proceeds through the formation of an intermediate, which is then oxidized to form 1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide. The yield of 1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.
Applications De Recherche Scientifique
1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide has been extensively studied in various scientific fields such as organic chemistry, biochemistry, and medicinal chemistry. 1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide has been used as a ligand in catalytic reactions, as a reagent in organic synthesis, and as a stabilizer for reactive intermediates. In biochemistry, 1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide has been shown to inhibit the activity of certain enzymes such as cytochrome P450 and monoamine oxidase. In medicinal chemistry, 1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
1054-59-7 |
|---|---|
Nom du produit |
1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide |
Formule moléculaire |
C24H20O2P2 |
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
[diphenylphosphoryl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C24H20O2P2/c25-27(21-13-5-1-6-14-21,22-15-7-2-8-16-22)28(26,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
Clé InChI |
CUJMYQJVFIFJNS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Autres numéros CAS |
1054-59-7 |
Synonymes |
(diphenylphosphoryl-phenyl-phosphoryl)benzene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



